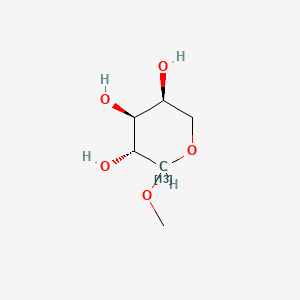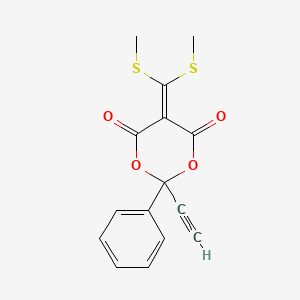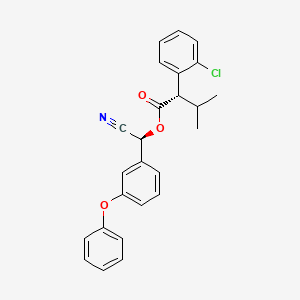![molecular formula C21H34N2O4 B13839744 tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate](/img/structure/B13839744.png)
tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate: is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxyl, and carbamate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate typically involves multiple steps. One common approach is to start with the appropriate phenol derivative, which is then subjected to a series of reactions to introduce the amino and carbamate groups. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
For example, the synthesis might begin with the reaction of a phenol derivative with tert-butyl chloroformate to introduce the tert-butyl carbamate group. This is followed by a series of steps to introduce the amino group and other substituents under controlled conditions, often involving the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and reagents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol. Substitution reactions involving the amino group can lead to a variety of substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Biology
In biology, this compound can be used in the study of enzyme interactions and protein modifications. Its unique structure allows it to interact with various biological molecules, making it useful in biochemical assays and studies of molecular recognition .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its functional groups allow for cross-linking and other chemical modifications, leading to materials with enhanced properties .
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the carbamate group can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the additional functional groups present in tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate.
tert-Butyl (4-aminobenzyl)carbamate: Contains an amino group and a carbamate group but lacks the hydroxyl and methyl groups.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group and a hydroxyl group but lacks the amino and methyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules
Propriétés
Formule moléculaire |
C21H34N2O4 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate |
InChI |
InChI=1S/C21H34N2O4/c1-13-11-15(19(2,3)4)16(24)12-14(13)21(8,17(22)25)9-10-23-18(26)27-20(5,6)7/h11-12,24H,9-10H2,1-8H3,(H2,22,25)(H,23,26) |
Clé InChI |
HHWAGWVPAMODQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(C)(CCNC(=O)OC(C)(C)C)C(=O)N)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)
![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
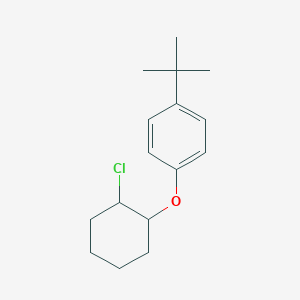
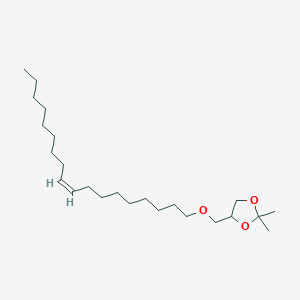
![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)
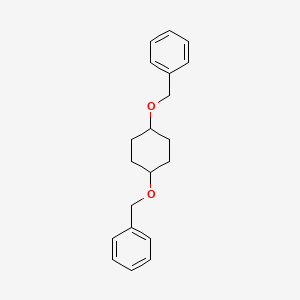
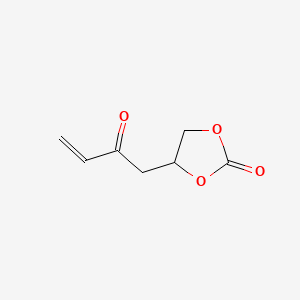
![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)
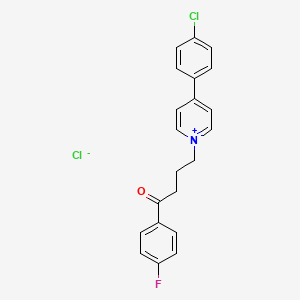
![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)
